3-[[1-(5-Chloropyrimidin-2-yl)piperidin-4-yl]methoxy]-6-methylpyridazine
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Overview
Description
3-[[1-(5-Chloropyrimidin-2-yl)piperidin-4-yl]methoxy]-6-methylpyridazine is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a pyridazine ring substituted with a chloropyrimidinyl piperidine moiety and a methoxy group. The presence of these functional groups contributes to its chemical reactivity and potential biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[[1-(5-Chloropyrimidin-2-yl)piperidin-4-yl]methoxy]-6-methylpyridazine typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Chloropyrimidine Intermediate: The synthesis begins with the chlorination of a pyrimidine derivative to obtain 5-chloropyrimidine.
Piperidine Substitution: The chloropyrimidine intermediate is then reacted with piperidine under basic conditions to form 1-(5-chloropyrimidin-2-yl)piperidine.
Methoxylation: The piperidine derivative is further reacted with a methoxy-substituted pyridazine under appropriate conditions to yield the final product, this compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced techniques such as continuous flow chemistry, high-throughput screening of reaction conditions, and the use of catalysts to improve reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
3-[[1-(5-Chloropyrimidin-2-yl)piperidin-4-yl]methoxy]-6-methylpyridazine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chloropyrimidine moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding pyridazine N-oxides.
Reduction: Formation of reduced derivatives with altered functional groups.
Substitution: Formation of substituted pyridazine derivatives with new functional groups replacing the chlorine atom.
Scientific Research Applications
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-[[1-(5-Chloropyrimidin-2-yl)piperidin-4-yl]methoxy]-6-methylpyridazine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2,2’-Bipyridyl: A symmetrical bipyridine commonly used as a ligand in coordination chemistry.
1-(5,5,5-Trichloropentyl)-1H-1,2,4-Triazole: A compound with a similar triazole structure.
Uniqueness
3-[[1-(5-Chloropyrimidin-2-yl)piperidin-4-yl]methoxy]-6-methylpyridazine is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
3-[[1-(5-chloropyrimidin-2-yl)piperidin-4-yl]methoxy]-6-methylpyridazine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18ClN5O/c1-11-2-3-14(20-19-11)22-10-12-4-6-21(7-5-12)15-17-8-13(16)9-18-15/h2-3,8-9,12H,4-7,10H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KVBGBCPXOKXJGU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(C=C1)OCC2CCN(CC2)C3=NC=C(C=N3)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18ClN5O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.79 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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